molecular formula C17H14ClNO3 B5586367 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-2-methylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-2-methylphenyl)acrylamide

Cat. No. B5586367
M. Wt: 315.7 g/mol
InChI Key: QIZMSXNPZDHOBU-SOFGYWHQSA-N
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Description

The chemical compound under discussion is a part of the acrylamide family, known for their diverse applications in material science, pharmacology, and as intermediates in organic synthesis. While specific studies on this compound are limited, insights can be garnered from research on similar acrylamide derivatives, highlighting their significance in developing new materials and potential pharmacological agents.

Synthesis Analysis

Acrylamide derivatives are typically synthesized through condensation reactions, where an acrylonitrile component reacts with an amine in the presence of a catalyst or under basic conditions. For instance, the synthesis of related acrylamide compounds involves boiling ethanol and basic conditions to achieve high yields, indicating the potential synthesis pathway for our target compound (Kariuki et al., 2022).

Molecular Structure Analysis

X-ray diffraction studies are pivotal in determining the molecular structure of acrylamide derivatives. Such analyses reveal the crystal structure, molecular geometry, and stabilization interactions, such as hydrogen bonds and π···π interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including polymerization and interactions with biological targets. For example, bioisosteric replacement studies have led to acrylamide derivatives showing significant biological activities, indicating the reactive nature and potential utility of these compounds in developing pharmacologically active agents (Wu et al., 2004).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-chloro-2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-11-13(18)3-2-4-14(11)19-17(20)8-6-12-5-7-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMSXNPZDHOBU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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